Cas no 2169000-09-1 (Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-)

Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-
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- インチ: 1S/C8H16O4S/c1-4-13(11,12)6-8(2,3)5-7(9)10/h4-6H2,1-3H3,(H,9,10)
- InChIKey: DPZKRMIPBMHUMR-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CC(C)(C)CS(CC)(=O)=O
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-369952-10.0g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 10g |
$4299.0 | 2023-05-30 | ||
Enamine | EN300-369952-2.5g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 2.5g |
$1959.0 | 2023-05-30 | ||
Enamine | EN300-369952-0.1g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.1g |
$879.0 | 2023-05-30 | ||
Enamine | EN300-369952-0.25g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.25g |
$920.0 | 2023-05-30 | ||
Enamine | EN300-369952-0.5g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.5g |
$959.0 | 2023-05-30 | ||
Enamine | EN300-369952-1.0g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 1g |
$999.0 | 2023-05-30 | ||
Enamine | EN300-369952-0.05g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.05g |
$839.0 | 2023-05-30 | ||
Enamine | EN300-369952-5.0g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 5g |
$2900.0 | 2023-05-30 |
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-に関する追加情報
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- (CAS No. 2169000-09-1): A Comprehensive Overview
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 2169000-09-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of sulfonylated carboxylic acids, a category known for its diverse applications in medicinal chemistry and agrochemical formulations. The unique structural features of this molecule, including its ethylsulfonyl and dimethyl substituents, contribute to its distinctive chemical properties and potential biological activities.
The synthesis of Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- involves a series of carefully orchestrated chemical reactions that highlight the compound's complexity. The process typically begins with the functionalization of a butanoic acid precursor, followed by the introduction of the ethylsulfonyl group and the dimethyl substitution at the third carbon position. These steps require precise control over reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yield and purity. Advanced synthetic methodologies, such as organometallic chemistry and transition metal-catalyzed reactions, have been employed to optimize these processes.
In recent years, Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- has emerged as a subject of interest in academic and industrial research due to its potential pharmacological properties. The presence of the sulfonyl group enhances the compound's solubility in polar solvents and increases its interaction with biological targets. This has led to investigations into its role as an intermediate in the development of novel therapeutic agents. Specifically, researchers have explored its potential as a precursor for sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory effects.
One of the most compelling aspects of Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- is its versatility in chemical modifications. The ethylsulfonyl moiety can be further functionalized to introduce additional pharmacophores or to tailor the compound's physicochemical properties for specific applications. For instance, it can be converted into esters or amides, which may enhance its bioavailability or target specific enzymes or receptors in biological systems. These modifications are crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and binding affinity.
The pharmaceutical industry has shown particular interest in sulfonylated carboxylic acids due to their broad spectrum of biological activities. Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- is no exception and has been studied for its potential role in treating various conditions. Preliminary studies suggest that derivatives of this compound may exhibit anti-proliferative effects on certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Additionally, its structural motif is reminiscent of known bioactive molecules used in the treatment of neurological disorders.
The development of new drugs often relies on innovative synthetic strategies to access complex molecular architectures efficiently. The synthesis of Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- exemplifies this challenge and opportunity. Recent advances in flow chemistry have enabled more efficient and scalable production methods for such compounds. Flow systems allow for better control over reaction parameters and can reduce unwanted side products compared to traditional batch processing. This approach has been particularly beneficial for producing high-purity intermediates like this compound.
The environmental impact of chemical synthesis is also a critical consideration in modern drug development. The use of sustainable solvents and greener catalysts has become increasingly important to minimize waste and reduce energy consumption. In the case of synthesizing Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-, efforts have been made to employ biodegradable solvents such as ethanol or water-based systems alongside catalytic methods that reduce reliance on harsh reagents.
In conclusion, Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- (CAS No. 2169000-09-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure and versatile reactivity make it a valuable building block for developing new therapeutic agents. As research continues to uncover new applications for sulfonylated carboxylic acids, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.
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